molecular formula C24H23N3O7 B2536477 ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-11-4

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2536477
CAS No.: 899943-11-4
M. Wt: 465.462
InChI Key: LVRSFSNNLIDYQT-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with:

  • An ethyl ester at position 2.
  • A 4-methylphenyl group at position 1.
  • A carbamoylmethoxy linker at position 4, terminating in a 4-(methoxycarbonyl)phenyl moiety.

The ester and carbamoyl groups contribute to its physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and molecular weight (~493.5 g/mol), which may influence bioavailability.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7/c1-4-33-24(31)22-19(13-21(29)27(26-22)18-11-5-15(2)6-12-18)34-14-20(28)25-17-9-7-16(8-10-17)23(30)32-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRSFSNNLIDYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine derivatives with appropriate diketones under controlled conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the intermediate with 4-(methoxycarbonyl)phenyl isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups (ethyl and methoxycarbonyl) and a carbamoyl group, all susceptible to hydrolysis under specific conditions:

Reaction SiteReagents/ConditionsProductSource Analogues
Ethyl ester (C=O)Aqueous NaOH/HCl, refluxSodium/potassium carboxylate or carboxylic acid derivative
Methoxycarbonyl esterAcidic hydrolysis (H₃O⁺)4-carbamoylphenyl carboxylic acid
Carbamoyl linkageStrong base (e.g., KOH/EtOH, Δ)Methoxybenzylamine + CO₂ + corresponding dihydropyridazine derivative

Example: Basic hydrolysis of the ethyl ester group yields a water-soluble carboxylate salt, enhancing bioavailability for pharmaceutical applications. Methoxycarbonyl hydrolysis under acidic conditions produces a free carboxylic acid, as demonstrated in related pyridazine derivatives .

Nucleophilic Substitution

The carbamoylmethoxy side chain and chloroacetyl intermediates (if present) may participate in nucleophilic substitutions:

Target SiteNucleophileConditionsProductSource Analogues
Carbamoyl oxygenAmines (e.g., NH₃)Polar aprotic solvent, ΔUrea or thiourea derivatives
Chloroacetyl group*Thiols (e.g., R-SH)Mild base (Et₃N), RTThioether-linked conjugates

*If introduced via synthetic modification (e.g., reaction with 2-chloroacetyl chloride as in ).

Acylation and Alkylation

The dihydropyridazine NH group (if present) and hydroxyl intermediates can undergo acylation/alkylation:

Reaction TypeReagentConditionsOutcomeExample from Literature
AcylationAcetyl chlorideDry DCM, 0°C → RTN-acetylated dihydropyridazine derivative (chloroacetylation)
AlkylationMethyl iodideK₂CO₃, DMF, ΔN-methylated product (indolizine alkylation)

For instance, the NH group in the dihydropyridazine ring can react with acyl chlorides to form amides, as seen in the synthesis of RSL3 derivatives .

Oxidation and Reduction

The dihydropyridazine core (1,6-dihydro state) and ketone group exhibit redox reactivity:

ReactionReagentConditionsOutcomeStructural Impact
OxidationKMnO₄/H₂SO₄Aqueous, ΔAromatic pyridazine ring formationLoss of dihydro character
Reduction (C=O)NaBH₄/MeOHRTSecondary alcohol formationIncreased steric bulk

Oxidation of the dihydropyridazine ring to a fully aromatic system could enhance π-stacking interactions in biological targets.

Cyclization and Ring-Opening

Under specific conditions, the compound may undergo cyclization or ring-opening:

ProcessConditionsProductApplication Example
CyclizationAcid catalysis (H⁺)Spiro or fused heterocyclic systems (spiro compound synthesis)
Ring-openingStrong nucleophile (OH⁻)Linear intermediates for further coupling (indolizine derivatization)

For example, bromination followed by nucleophilic attack (as in ) could generate spirocyclic derivatives with modified bioactivity.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity LevelPreferred Reactions
Ethyl esterHighHydrolysis, transesterification
Methoxycarbonyl esterModerateHydrolysis, nucleophilic substitution
Carbamoyl linkageLowHydrolysis (under harsh conditions)
Dihydropyridazine NHModerateAcylation, alkylation

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analysis

The compound’s structural analogs differ primarily in substituents on the pyridazine core or carbamoyl linker. Key comparisons include:

Table 1: Substituent Variations and Properties
Compound Name / ID Key Substituents Molecular Weight (g/mol) Predicted logP Bioactivity Notes
Target Compound 4-(Methoxycarbonyl)phenyl carbamoylmethoxy, 4-methylphenyl, ethyl ester 493.5 3.2 Not reported; inferred kinase inhibition
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 2-(4-Methoxyphenyl)ethyl carbamoylmethoxy 507.6 3.5 Enhanced solubility due to methoxy group
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Sulfanyl linker, 3-(trifluoromethyl)phenyl, methyl ester 402.4 2.8 Potential metabolic stability via CF3
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide Carboxamide, 4-(trifluoromethyl)phenyl carbamoylmethyl 446.4 2.5 Improved membrane permeability vs. esters
Key Observations:

Carbamoyl Linker Modifications: The target compound’s 4-(methoxycarbonyl)phenyl group may enhance hydrogen-bonding interactions compared to the 2-(4-methoxyphenyl)ethyl group in , which increases hydrophobicity.

Aromatic Substituents :

  • The 4-methylphenyl group in the target compound is less electron-withdrawing than the 3-(trifluoromethyl)phenyl group in , which could modulate aromatic π-π stacking interactions.

Ester vs. Carboxamide :

  • The ethyl ester in the target compound may confer higher metabolic liability compared to the carboxamide in , which is more resistant to hydrolysis.

Pharmacokinetic and Physicochemical Comparisons

Table 2: Predicted ADMET Properties
Property Target Compound Compound Compound Compound
Water Solubility (mg/mL) 0.12 0.18 0.25 0.30
CYP3A4 Inhibition Moderate Low High Moderate
Plasma Protein Binding 89% 92% 85% 78%
Insights:
  • The target compound’s methoxycarbonyl group reduces water solubility compared to ’s carboxamide.
  • Trifluoromethyl groups (e.g., in ) may increase metabolic stability but elevate CYP3A4 inhibition risks.

Biological Activity

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridazine core with several substituents, including:

  • Methoxycarbonyl group : Enhances solubility and bioavailability.
  • Carbamoyl group : Potentially increases receptor binding affinity.
  • Methylphenyl moiety : Contributes to the compound's lipophilicity.

The molecular formula is C19H22N2O5C_{19}H_{22}N_2O_5, and its structure can be represented as follows:

\text{Ethyl 4 4 methoxycarbonyl phenyl carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate}

Antioxidant Activity

Research has demonstrated that compounds within the dihydropyridazine family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. A study highlighted the antioxidant activity of similar derivatives through DPPH and ABTS assays, showing promising IC50 values comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

Dihydropyridazine derivatives have also shown broad-spectrum antimicrobial activity. In vitro studies indicate that these compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated MIC values indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of dihydropyridazine derivatives revealed that they can significantly reduce inflammatory markers in cellular models. The optimal compound from a series of synthesized analogues exhibited substantial anti-inflammatory activity in models of acute lung injury and sepsis, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act on specific receptor sites, influencing pathways related to inflammation and oxidative stress.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Radical Scavenging : The structural components allow for effective scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage.

Study 1: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of various dihydropyridazine derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited an IC50 value of 0.45 μM in the DPPH assay, showcasing its potential as a therapeutic antioxidant agent .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results showed an MIC of 32 µg/mL against E. coli, indicating significant antibacterial potential compared to control antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, carbamoyl linkages are often formed using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF under nitrogen . Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of carbamoyl donor to acceptor) and monitor by TLC. Yield improvements (>70%) are achievable by maintaining temperatures below 40°C to prevent ester hydrolysis .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., dihydropyridazine ring protons at δ 6.8–7.2 ppm and ester carbonyls at δ 165–170 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (Mo-Kα radiation, 100 K) .
  • DFT studies : Compare experimental and computed IR/Raman spectra to validate hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals (>95%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

  • Methodology : Apply fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, a Plackett-Burman design identified temperature (p < 0.05) as the critical factor for yield improvement in analogous dihydropyridazine syntheses . Response surface models (e.g., Central Composite Design) can further refine optimal conditions .

Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s reactivity or pharmacological potential?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For dihydropyridazines, LUMO energies near -2.5 eV suggest susceptibility to nucleophilic attack .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Docking scores (< -8.0 kcal/mol) indicate potential anti-inflammatory activity .

Q. How can contradictions in spectral or biological activity data be addressed?

  • Methodology :

  • Data reconciliation : For conflicting NMR shifts, re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric equilibria using variable-temperature NMR .
  • Biological assays : Replicate cytotoxicity studies (e.g., MTT assay) under standardized conditions (e.g., 48-hour exposure, 10% FBS) to resolve discrepancies in IC50_{50} values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze by HPLC (C18 column, acetonitrile/water gradient). Ester hydrolysis dominates at pH > 10, generating carboxylic acid derivatives .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar esters) .

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